Cas no 5457-90-9 (5-amino-3-ethyl-2h-triazolo[4,5-d]pyrimidin-7-one)

5-amino-3-ethyl-2h-triazolo[4,5-d]pyrimidin-7-one structure
5457-90-9 structure
Product Name:5-amino-3-ethyl-2h-triazolo[4,5-d]pyrimidin-7-one
CAS No:5457-90-9
MF:C6H8N6O
MW:180.167319297791
CID:1589683
PubChem ID:135431313
Update Time:2025-04-21

5-amino-3-ethyl-2h-triazolo[4,5-d]pyrimidin-7-one Chemical and Physical Properties

Names and Identifiers

    • 5-amino-3-ethyl-2h-triazolo[4,5-d]pyrimidin-7-one
    • 5-amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
    • NSC23905
    • AC1L5I8Y
    • AC1Q6I99
    • CTK5A1765
    • AR-1G7138
    • NSC-23905
    • AG-K-74389
    • 5-amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one; NSC23905; AC1L5I8Y; AC1Q6I99; CTK5A1765; AR-1G7138; NSC-23905; AG-K-74389;
    • 5-Amino-3-ethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7(3H)-one
    • 5457-90-9
    • 3H-v-Triazolo[4,5-d]pyrimidine, 5-amino-3-ethyl-7-hydroxy-
    • DTXSID20282028
    • SCHEMBL13851083
    • Inchi: 1S/C6H8N6O/c1-2-12-4-3(10-11-12)5(13)9-6(7)8-4/h2H2,1H3,(H3,7,8,9,13)
    • InChI Key: RRLFIBUKUXPMJU-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N=C(N)N1)N(CC)N=N2

Computed Properties

  • Exact Mass: 180.07614
  • Monoisotopic Mass: 180.076
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 98.2Ų

Experimental Properties

  • Density: 1.89
  • Boiling Point: 290.7°C at 760 mmHg
  • Flash Point: 129.6°C
  • Refractive Index: 1.89
  • PSA: 95.44
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